molecular formula C11H8ClNO3 B7816296 3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl chloride CAS No. 890095-73-5

3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl chloride

Cat. No.: B7816296
CAS No.: 890095-73-5
M. Wt: 237.64 g/mol
InChI Key: SVNFUGYQZCPPKJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl chloride is a heterocyclic acyl chloride derivative featuring a 1,2-oxazole (isoxazole) core. The compound is substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a reactive carbonyl chloride moiety. This structure confers significant electrophilicity to the molecule, making it a versatile intermediate in organic synthesis, particularly in the preparation of amides, esters, and other functionalized heterocycles. The 4-methoxyphenyl substituent introduces electron-donating effects, which may modulate the reactivity and stability of the carbonyl chloride group compared to other derivatives.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-8-4-2-7(3-5-8)9-6-10(11(12)14)16-13-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNFUGYQZCPPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239398
Record name 3-(4-Methoxyphenyl)-5-isoxazolecarbonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID501239398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-73-5
Record name 3-(4-Methoxyphenyl)-5-isoxazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-5-isoxazolecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxime Formation and Cyclocondensation

The synthesis begins with the formation of 4-methoxybenzaldehyde oxime. Hydroxylamine hydrochloride reacts with 4-methoxybenzaldehyde in a methanol/water solution under sodium carbonate catalysis. This step achieves an 85% yield under room-temperature conditions. The oxime intermediate undergoes N-chlorosuccinimide (NCS) treatment to generate a chlorinated intermediate, which facilitates cyclization with methyl acrylate in the presence of copper sulfate and copper powder.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or methanol/water.

  • Catalysts : Sodium carbonate (oxime formation), copper sulfate (cyclization).

  • Temperature : 40°C for cyclization.

Cyclization to Methyl 3-(4-Methoxyphenyl)-1,2-Oxazole-5-Carboxylate

The chlorinated oxime intermediate reacts with methyl acrylate via 1,3-dipolar cycloaddition to form the isoxazole ring. This step is conducted in dichloromethane with triethylamine as a base, achieving moderate yields (42–70%). The product, methyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate, is purified via flash chromatography.

Data Table 1: Cyclization Optimization

ParameterConditionYield (%)Source
SolventDichloromethane42
CatalystCopper sulfate/Cu powder65
Temperature40°C70

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid using Jones reagent (CrO3 in H2SO4) or aqueous NaOH. Jones oxidation provides higher purity, while alkaline hydrolysis is more cost-effective for industrial applications.

Reaction Conditions :

  • Jones Reagent : CrO3 (2.5 eq), H2SO4 (3 eq), acetone solvent, 0°C.

  • Yield : 75–80%.

Chlorination to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl2) in anhydrous dichloromethane under nitrogen atmosphere. This exothermic reaction proceeds at room temperature, yielding this compound with >90% conversion.

Data Table 2: Chlorination Parameters

ParameterConditionYield (%)Source
ReagentSOCl2 (1.5 eq)92
SolventAnhydrous DCM90
Temperature20°C95

Reaction Optimization and Conditions

Solvent and Catalytic Effects

The choice of solvent significantly impacts cyclization efficiency. Dichloromethane enhances reaction kinetics compared to methanol, reducing side-product formation. Copper catalysts accelerate cycloaddition by stabilizing transition states, though excess copper increases purification complexity.

Temperature and Time Dependence

Elevating the cyclization temperature to 40°C improves yield by 25% compared to room-temperature conditions. Conversely, chlorination at 20°C minimizes decomposition, ensuring high acyl chloride stability.

Analytical Data and Characterization

The final product is characterized by:

  • IR Spectroscopy : Strong C=O stretch at 1810 cm⁻¹, C-Cl stretch at 750 cm⁻¹.

  • ¹H-NMR : Singlet at δ 9.17 ppm (isoxazole H-4), doublets for 4-methoxyphenyl protons (δ 7.68–8.12 ppm).

  • Mass Spectrometry : M⁺ peak at m/z 253.03 (C11H8ClNO3).

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Jones OxidationHigh purity, fewer by-productsToxic reagents, costly disposal
Alkaline HydrolysisCost-effective, scalableLower yield (70%)
SOCl2 ChlorinationRapid, high yieldMoisture-sensitive

Industrial Scalability and Considerations

Large-scale production requires continuous flow reactors for cyclization to enhance heat transfer and reduce reaction time. Thionyl chloride must be handled in closed systems to prevent HCl gas release. Regulatory compliance for copper waste disposal is critical .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions to form the corresponding derivatives.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the oxazole ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used to reduce the oxazole ring.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Biaryl Derivatives: Formed through coupling reactions.

Scientific Research Applications

3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable derivatives. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl chloride and analogous compounds:

Compound Name Substituents CAS Number Key Applications/Notes
This compound 3-(4-MeOPh), 5-COCl Not Provided Likely used as a synthetic intermediate for pharmaceuticals or agrochemicals.
5-Methyl-1,2-oxazole-4-carbonyl chloride 5-Me, 4-COCl 6505-43-7 Intermediate in peptide coupling; methyl group enhances steric bulk .
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride 3-(2-ClPh), 5-Me, 4-COCl 25629-50-9 Pharmaceutical applications (e.g., Cimic Chloride); electron-withdrawing Cl enhances reactivity .
Isoxazole-5-carbonyl chloride 5-COCl (no aryl substituent) 62348-13-4 General chemical intermediate; foundational scaffold for further derivatization .

Structural and Reactivity Analysis

In contrast, the 2-chlorophenyl substituent () withdraws electrons, increasing the electrophilicity of the carbonyl chloride, which may accelerate reactions with nucleophiles like amines or alcohols .

Synthetic Utility :

  • The main compound’s methoxy group is advantageous in drug design for improving solubility or modulating bioactivity.
  • The 2-chlorophenyl analog (25629-50-9) is explicitly linked to pharmaceutical uses, such as in the synthesis of kinase inhibitors or antimicrobial agents .
  • The parent isoxazole-5-carbonyl chloride (62348-13-4) serves as a simpler scaffold for combinatorial chemistry .

Stability and Handling :

  • Acyl chlorides are generally moisture-sensitive. The electron-donating methoxy group in the main compound may confer marginally greater stability compared to electron-withdrawing substituents, though this requires empirical validation.
  • Chlorinated analogs (e.g., 25629-50-9) may exhibit higher reactivity, necessitating stringent storage conditions .

Research Findings

  • Pharmaceutical Relevance : The 2-chlorophenyl derivative (25629-50-9) is documented in drug development pipelines, highlighting the role of aryl substituents in target binding .
  • Reactivity Studies : Methyl-substituted analogs (e.g., 6505-43-7) demonstrate reduced reactivity in coupling reactions compared to unsubstituted acyl chlorides, emphasizing the impact of steric factors .
  • Synthetic Pathways : Isoxazole-5-carbonyl chloride (62348-13-4) is a precursor for synthesizing advanced intermediates, including those with aryl groups like the main compound .

Biological Activity

3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features a carbonyl chloride functional group attached to an oxazole ring and a methoxy-substituted phenyl group. This configuration contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC10H8ClN2O2
Molecular Weight224.63 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis, which is critical for the survival of bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, focusing on its ability to inhibit cancer cell proliferation. The following findings summarize its effects on different cancer cell lines:

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induces apoptosis via caspase activation
A549 (Lung)7.8Cell cycle arrest in G2/M phase
HeLa (Cervical)6.2Inhibition of microtubule dynamics

The biological activity of this compound can be attributed to its electrophilic carbonyl group, which facilitates nucleophilic attacks by biological molecules, leading to the formation of stable adducts. This reactivity is crucial for its antimicrobial and anticancer effects.

Case Study 1: Anticancer Evaluation

A study published in MDPI assessed the cytotoxic effects of various isoxazole derivatives, including this compound, on human cancer cell lines. The results indicated that compounds with similar structural features showed enhanced antiproliferative activity due to their ability to disrupt microtubule polymerization, which is vital for mitosis .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, the compound was tested against a panel of bacterial pathogens. The results demonstrated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor oxazole rings followed by acylation. For example, cyclization of 4-methoxyphenyl-substituted intermediates with nitrile oxides under reflux (80–100°C, 6–8 hours) generates the oxazole core. Subsequent treatment with thionyl chloride (SOCl₂) at 0–5°C for 2 hours achieves the carbonyl chloride functionality . Yield optimization requires strict temperature control during acylation to minimize hydrolysis side reactions.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify methoxy (-OCH₃) and carbonyl chloride (C=O-Cl) groups. For instance, the methoxy proton appears as a singlet at δ 3.8–3.9 ppm, while the carbonyl carbon resonates at δ 160–165 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥97% is confirmed using a C18 column with acetonitrile/water (70:30) mobile phase .
  • Melting Point : Reported as 79–81°C, serving as a quick purity indicator .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Storage at ≤4°C in amber glass under inert gas (e.g., argon) is recommended. Degradation studies show a 15% loss in potency after 30 days at room temperature due to hydrolysis to the corresponding carboxylic acid .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxyphenyl group influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-donating methoxy group enhances resonance stabilization of the oxazole ring, reducing electrophilicity at the carbonyl carbon. Comparative kinetic studies with non-methoxy analogs (e.g., 3-phenyl derivatives) show a 30% slower reaction rate with amines, requiring catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. What computational methods are used to predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess charge distribution. For example, the LUMO energy (-1.8 eV) suggests reactivity toward nucleophilic residues in enzyme active sites .
  • Molecular Docking : Autodock Vina simulations with human serum albumin (PDB ID: 1AO6) predict a binding energy of -7.2 kcal/mol, indicating moderate affinity .

Q. How can structural analogs be designed to improve metabolic stability while retaining activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to reduce oxidative demethylation.
  • In Vitro Microsomal Assays : Compare half-life (t₁/₂) in human liver microsomes. For example, 3-(4-trifluoromethylphenyl) analogs show a 2.5-fold increase in t₁/₂ (from 1.2 to 3.0 hours) .

Q. How should researchers address contradictory data on regioselectivity in heterocyclic ring formation?

  • Methodological Answer : Contradictions arise from competing cyclization pathways (e.g., 1,2- vs. 1,3-oxazole formation). To resolve this:

  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via LC-MS. At lower temperatures (50°C), kinetic products (1,2-oxazole) dominate, while higher temperatures (120°C) favor thermodynamic isomers .
  • Isotopic Labeling : Use 15N^{15}N-labeled nitrile oxides to track nitrogen incorporation into the oxazole ring .

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